molecular formula C7H10O2 B13449252 3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid

3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13449252
M. Wt: 129.17 g/mol
InChI Key: TUFJVYRDYWRNOL-FIBGUPNXSA-N
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Description

3-(2H3)methylbicyclo[111]pentane-1-carboxylic acid is a compound with the molecular formula C7H10O2 It is a derivative of bicyclo[111]pentane, a unique structure characterized by its three-dimensional, highly strained carbon framework

Chemical Reactions Analysis

Types of Reactions

3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to produce alcohols or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its deuterium-labeled methyl group, which can provide valuable information in mechanistic studies and isotopic labeling experiments. This feature distinguishes it from other similar compounds and enhances its utility in scientific research .

Properties

Molecular Formula

C7H10O2

Molecular Weight

129.17 g/mol

IUPAC Name

3-(trideuteriomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C7H10O2/c1-6-2-7(3-6,4-6)5(8)9/h2-4H2,1H3,(H,8,9)/i1D3

InChI Key

TUFJVYRDYWRNOL-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C12CC(C1)(C2)C(=O)O

Canonical SMILES

CC12CC(C1)(C2)C(=O)O

Origin of Product

United States

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